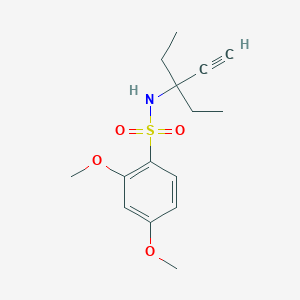

![molecular formula C14H24N4OS B5382167 N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)

N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of triazole derivatives, including “N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide”, is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The specific molecular structure of this compound is not detailed in the available sources.Aplicaciones Científicas De Investigación

Drug Discovery

1,2,4-Triazole derivatives have been found to have broad applications in drug discovery . They are capable of binding with a variety of enzymes and receptors in the biological system, showing versatile biological activities . This makes them a promising scaffold for the development of new drugs .

Organic Synthesis

1,2,4-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,4-Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in the development of various polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used due to their ability to form hydrogen bonds . This makes them useful in the creation of complex structures .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This can be useful in various fields such as drug delivery and biomaterials .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used for their ability to interact with biological systems . They can bind to various enzymes and receptors, making them useful in studying biological processes .

Fluorescent Imaging

1,2,4-Triazoles have applications in fluorescent imaging . They can be used to create probes that can help visualize biological processes .

Materials Science

In materials science, 1,2,4-triazoles are used due to their high chemical stability and strong dipole moment . They can be used in the development of various materials, including polymers .

Propiedades

IUPAC Name |

N-cycloheptyl-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4OS/c1-3-18-11(2)16-17-14(18)20-10-13(19)15-12-8-6-4-5-7-9-12/h12H,3-10H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKBNHDSTSLILD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323558 |

Source

|

| Record name | N-cycloheptyl-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899587-08-7 |

Source

|

| Record name | N-cycloheptyl-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}nicotinamide](/img/structure/B5382088.png)

![2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)

![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)

![1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5382126.png)

![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)

![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5382163.png)

![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)

![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)